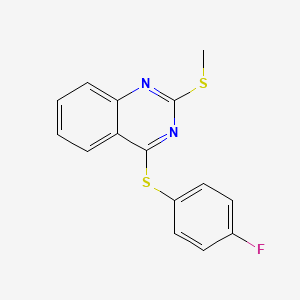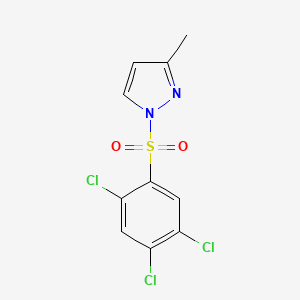
3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole, also known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor (TLR) signaling pathways. TLRs are a family of proteins that play a crucial role in the innate immune response to pathogens. TAK-242 has been extensively studied for its potential therapeutic applications in various inflammatory diseases.
Mechanism of Action
3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole selectively inhibits TLR signaling pathways by binding to the intracellular domain of TLR4, thereby preventing the activation of downstream signaling molecules. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole has been shown to have a potent anti-inflammatory effect in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and chemokines, such as MCP-1 and MIP-1α. 3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole has also been shown to reduce the infiltration of inflammatory cells into tissues and to protect against tissue damage caused by inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole is its specificity for TLR4 signaling pathways, which allows for targeted inhibition of the inflammatory response. However, one limitation of 3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole. One area of focus could be the development of more potent and selective TLR inhibitors based on the structure of 3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole. Another area of research could be the identification of biomarkers that predict response to 3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole treatment in different disease settings. Additionally, further studies could explore the potential of 3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole in combination with other anti-inflammatory agents for the treatment of inflammatory diseases.
Synthesis Methods
3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole can be synthesized using a multistep process involving the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 3-methyl-1H-pyrazole in the presence of a base. The resulting product is then purified using chromatography techniques to obtain 3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole in its pure form.
Scientific Research Applications
3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including sepsis, acute lung injury, and inflammatory bowel disease. It has also been shown to have a protective effect against ischemia-reperfusion injury in various organs, including the heart and liver.
properties
IUPAC Name |
3-methyl-1-(2,4,5-trichlorophenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3N2O2S/c1-6-2-3-15(14-6)18(16,17)10-5-8(12)7(11)4-9(10)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAODTEKQDCNEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


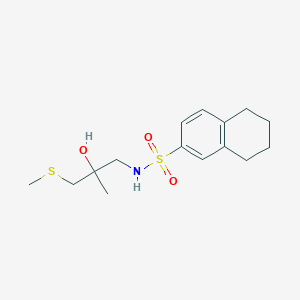
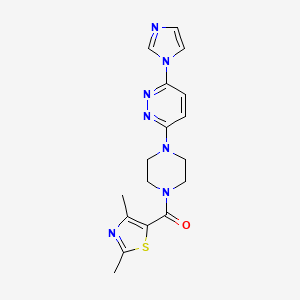
![7-(cyclopropylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2872646.png)
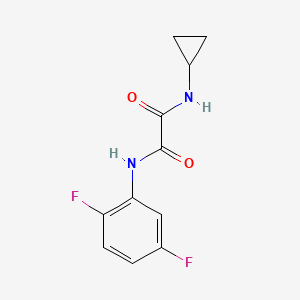
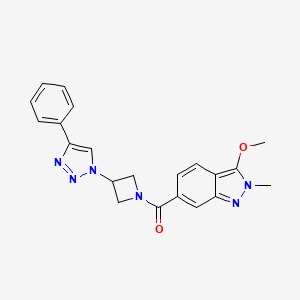
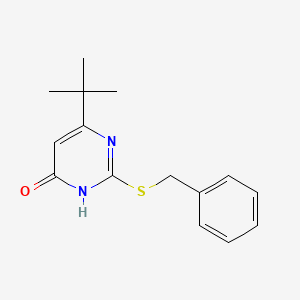


![(E)-2-cyano-N-(3-methoxyphenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2872654.png)
![3'-(4-Ethylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2872655.png)


